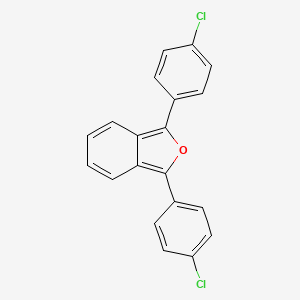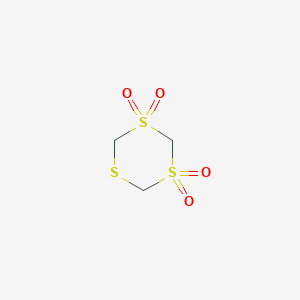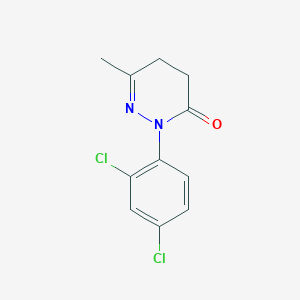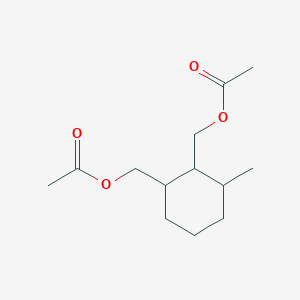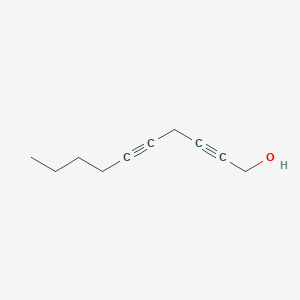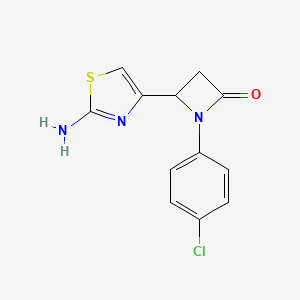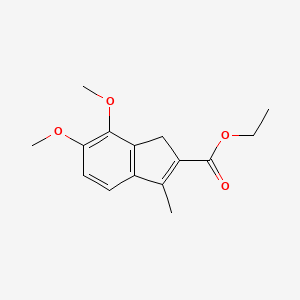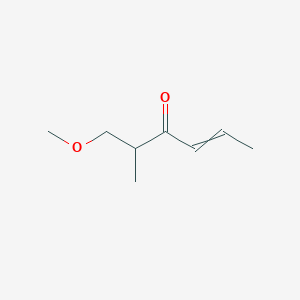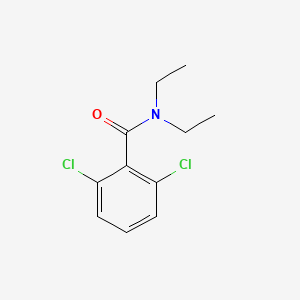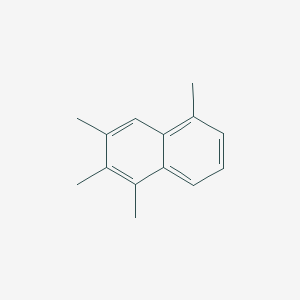
1,2,3,5-Tetramethylnaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,5-Tetramethylnaphthalene is an organic compound with the molecular formula C14H16. It belongs to the class of naphthalenes, which are characterized by a structure consisting of two fused benzene rings. This compound is notable for its four methyl groups attached to the naphthalene core at the 1, 2, 3, and 5 positions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2,3,5-Tetramethylnaphthalene can be synthesized through various organic reactions. One common method involves the alkylation of naphthalene with methylating agents under acidic conditions. For instance, Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst can be employed to introduce methyl groups at the desired positions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced catalytic systems to ensure efficient methylation of naphthalene .
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,3,5-Tetramethylnaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce other functional groups into the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products: The major products formed from these reactions include various substituted naphthalenes, naphthoquinones, and hydrogenated naphthalenes .
Applications De Recherche Scientifique
1,2,3,5-Tetramethylnaphthalene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,2,3,5-tetramethylnaphthalene involves its interaction with various molecular targets. Its effects are primarily due to its ability to undergo electrophilic substitution reactions, which can modify biological molecules. The pathways involved include the activation of specific enzymes and receptors that interact with the naphthalene core .
Comparaison Avec Des Composés Similaires
1,2,3,4-Tetramethylnaphthalene: Similar in structure but with methyl groups at different positions.
1,2,4,5-Tetramethylnaphthalene: Another isomer with a different arrangement of methyl groups.
Uniqueness: 1,2,3,5-Tetramethylnaphthalene is unique due to its specific methylation pattern, which influences its chemical reactivity and physical properties. This distinct arrangement allows for unique interactions in both chemical reactions and biological systems .
Propriétés
Numéro CAS |
13093-32-8 |
|---|---|
Formule moléculaire |
C14H16 |
Poids moléculaire |
184.28 g/mol |
Nom IUPAC |
1,2,3,5-tetramethylnaphthalene |
InChI |
InChI=1S/C14H16/c1-9-6-5-7-13-12(4)11(3)10(2)8-14(9)13/h5-8H,1-4H3 |
Clé InChI |
SPRFQTHCMKLJEV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=C(C(=C(C2=CC=C1)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




